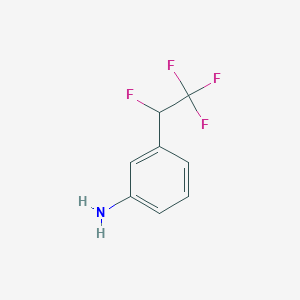

3-(1,2,2,2-Tetrafluoroethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,2,2-tetrafluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBYFFSOEJUOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 1,2,2,2 Tetrafluoroethyl Aniline Derivatives

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the primary amine (-NH₂), is central to its reactivity. The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution, while also serving as a nucleophilic center for various derivatizations.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring in 3-(1,2,2,2-Tetrafluoroethyl)aniline towards electrophiles is a product of competing electronic effects. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) due to its ability to donate its lone pair of electrons into the ring's π-system. byjus.com However, the tetrafluoroethyl group at the meta-position (position 3) is a potent deactivating group, withdrawing electron density from the ring via a strong negative inductive effect (-I). chemistrysteps.com

This deactivation makes electrophilic substitution reactions significantly slower compared to aniline itself. ma.edu The directing effects of the two groups are in conflict. The -NH₂ group directs ortho/para, while the -C₂F₄H group, as a deactivating group, would typically direct meta to itself (positions 5 and another site on the ring). The powerful activating effect of the amino group generally dominates the regiochemical outcome. Therefore, substitution is expected to occur primarily at the positions most activated by the amine and least deactivated by the fluoroalkyl group, namely the 2-, 4-, and 6-positions.

A study on the bromination of anilines with an electron-withdrawing group in the meta position using N-Bromosuccinimide (NBS) demonstrated that the regioselectivity of the reaction is highly dependent on the solvent. lookchem.com This suggests that by carefully selecting reaction conditions, it may be possible to control the position of substitution on the this compound ring.

| Reaction Type | Expected Major Products | Remarks |

| Halogenation (e.g., Br₂) | 2-Bromo-, 4-Bromo-, and 6-Bromo-3-(1,2,2,2-tetrafluoroethyl)aniline. Polysubstitution is possible. | Aniline itself reacts uncontrollably with bromine water to give the 2,4,6-tribromo product. byjus.com Milder conditions or protection of the amino group would be needed for monosubstitution. libretexts.org |

| Nitration (HNO₃/H₂SO₄) | Mixture of ortho-, para-, and meta-substituted products. | Direct nitration is complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.compearson.comyoutube.com This leads to significant formation of the meta-nitro product alongside oxidation byproducts. chemistrysteps.com |

| Sulfonation (H₂SO₄) | 4-Amino-2-(1,2,2,2-tetrafluoroethyl)benzenesulfonic acid and 2-Amino-4-(1,2,2,2-tetrafluoroethyl)benzenesulfonic acid. | Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which rearranges to sulfanilic acid upon heating. byjus.com |

| Friedel-Crafts Reactions | No reaction. | Friedel-Crafts alkylation and acylation fail with anilines. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a salt. This places a positive charge on the nitrogen, strongly deactivating the ring to further electrophilic attack. libretexts.orgyoutube.com |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not a feasible pathway for this molecule under standard conditions. Such reactions require an aromatic ring substituted with at least one powerful electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halide). tandfonline.com In this compound, there is no suitable leaving group on the ring.

Derivatization of the Primary Amine Functionality

The primary amine of this compound is a nucleophilic center and can undergo a variety of common derivatization reactions. However, its nucleophilicity is reduced compared to aniline due to the electron-withdrawing effect of the tetrafluoroethyl group. chemistrysteps.com This may necessitate harsher reaction conditions or more reactive reagents. nih.gov

| Reaction | Reagent(s) | Product Type |

| Acylation (Amide Formation) | Acetic anhydride, Acetyl chloride | N-(3-(1,2,2,2-Tetrafluoroethyl)phenyl)acetamide |

| Sulfonylation (Sulfonamide Formation) | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | N-(3-(1,2,2,2-Tetrafluoroethyl)phenyl)benzenesulfonamide |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | Secondary or tertiary amine |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(1,2,2,2-Tetrafluoroethyl)benzenediazonium chloride |

One of the most important derivatizations is acetylation . Converting the amine to an acetamide (B32628) group (-NHCOCH₃) moderates its activating effect and provides steric hindrance, which can be used to control reactivity in subsequent electrophilic aromatic substitution, often favoring the para-substituted product. libretexts.orgyoutube.com The acetyl group can later be removed via hydrolysis to regenerate the amine. libretexts.org

Another critical transformation is diazotization , where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov These salts are highly versatile intermediates that can be converted to a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer and related reactions, effectively using the amino group as a synthetic handle. libretexts.orgtib.eu

Oxidation Reactions and Their Products

The oxidation of anilines can be complex, often yielding a mixture of products or polymeric tars due to the high reactivity of the amino group. libretexts.org The specific product depends heavily on the oxidizing agent and reaction conditions.

Mild Oxidation: With certain reagents, controlled oxidation can lead to products like azoxybenzenes. Studies have shown that anilines bearing electron-withdrawing groups can be successfully oxidized to their corresponding azoxy derivatives. acs.org

Strong Oxidation: Powerful oxidizing agents, such as peroxy acids (e.g., peroxytrifluoroacetic acid), can oxidize the amino group directly to a nitro group (-NO₂). chemistrysteps.com

Oxidative Coupling/Polymerization: In the presence of other oxidants or under certain electrochemical conditions, anilines can undergo oxidative coupling to form colored polymers like polyaniline. nih.gov The presence of the bulky and deactivating tetrafluoroethyl group might influence the polymerization process.

Reactivity of the Tetrafluoroethyl Substituent

Influence on Aromatic Ring Reactivity (e.g., electron-withdrawing effects)

The primary influence of the tetrafluoroethyl substituent is its strong electron-withdrawing nature. This is due to the high electronegativity of the four fluorine atoms, which pull electron density away from the aromatic ring through a powerful inductive effect (-I). msu.edu This has two major consequences:

Deactivation of the Aromatic Ring: By reducing the electron density of the benzene ring, the substituent makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene or aniline. chemistrysteps.comma.edu

Decreased Basicity of the Amine: The withdrawal of electron density extends to the nitrogen atom of the amino group. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton, making this compound a weaker base than aniline. chemistrysteps.com

Potential for Further Functionalization of the Fluorinated Alkyl Chain

Direct functionalization of the highly stable tetrafluoroethyl chain is challenging due to the strength of the carbon-fluorine bonds. However, several potential pathways for transformation exist, primarily involving the C-H or C-C bonds.

Radical Reactions: The benzylic C-H bond (the hydrogen on the carbon attached to the ring) could potentially be a site for radical halogenation, for instance, using N-bromosuccinimide (NBS) under radical initiation conditions, similar to the side-chain halogenation of alkylbenzenes. youtube.com This would introduce a handle for subsequent nucleophilic substitution reactions.

Elimination Reactions: Under strong basic conditions, it might be possible to induce the elimination of hydrogen fluoride (B91410) (HF) to form a trifluorovinyl-substituted aniline.

Photocatalytic C-H Functionalization: Recent advances in organic synthesis have shown that fluoroalkyl groups can participate in or direct C-H functionalization of the aromatic ring through photocatalytically generated electrophilic radicals. nih.govnih.gov This could provide a route to introduce other functional groups onto the ring at positions influenced by the fluoroalkyl moiety.

Cycloaddition Reactions: While not a direct functionalization of the substituent itself, the tetrafluoroethyl group is a known component in molecules that undergo cycloaddition reactions, highlighting its stability and compatibility with various reaction conditions used to form complex heterocyclic structures. nih.govacs.org

Annulation and Heterocycle Formation

The aniline functional group, particularly when substituted with fluoroalkyl moieties, serves as a versatile platform for the construction of complex heterocyclic systems. The electron-withdrawing nature of the tetrafluoroethyl group influences the reactivity of the aniline, and its derivatives are key precursors in various annulation and cycloaddition reactions.

The synthesis of nitrogen-rich heterocycles such as triazoles and tetrazoles often proceeds through cycloaddition reactions involving organic azides. Fluoroalkyl azides, which can be derived from fluoroalkyl amines, are valuable reagents in this context. A key precursor, 1-azido-1,1,2,2-tetrafluoroethane, serves as a direct synthon for introducing the N-tetrafluoroethyl group onto a heterocyclic core.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The reaction of 1-azido-1,1,2,2-tetrafluoroethane with various terminal alkynes proceeds smoothly to afford the corresponding 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. acs.org This method is robust and tolerates a range of functional groups on the alkyne partner. nih.gov

Table 1: Synthesis of N-Tetrafluoroethyl-1,2,3-Triazoles via CuAAC This table summarizes the results of the copper(I)-catalyzed cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with various terminal alkynes.

| Alkyne Reactant | Resulting 4-Substituted N-Tetrafluoroethyl-1,2,3-Triazole |

| Phenylacetylene | 4-Phenyl-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole |

| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole |

| 1-Ethynyl-4-methoxybenzene | 4-(4-Methoxyphenyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole |

| 4-Ethynyltoluene | 4-(p-Tolyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(1,2,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methanol |

| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole |

| N-Propargylphthalimide | 2-((1-(1,2,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione |

In addition to triazole formation, fluoroalkyl azides can be utilized in the synthesis of tetrazoles. The [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with primary amines leads to the formation of novel 5-difluoromethyl tetrazoles. acs.org This transformation is proposed to proceed via a nucleophilic attack of the amine on the terminal nitrogen of the azide (B81097), followed by hydrogen fluoride elimination and subsequent cyclization. acs.org The synthesis of tetrazoles from nitriles and azides is a well-established method, often catalyzed by Lewis or Brønsted acids to activate the nitrile component. researchgate.netyoutube.com

The 1,2,3-triazole ring, while stable, can undergo ring-transformation reactions to yield other heterocyclic structures. One such process is the denitrogenative transannulation, where the triazole ring loses a molecule of dinitrogen and incorporates a new fragment to form a different heterocycle. nih.gov

N-tetrafluoroethyl-1,2,3-triazoles, synthesized as described in the previous section, are effective substrates for rhodium(II)-catalyzed transannulation reactions with nitriles. acs.org This reaction provides a direct route to N-tetrafluoroethyl-substituted imidazoles, which are important scaffolds in medicinal chemistry. acs.org The process involves the reaction of the triazole with a rhodium catalyst to form a rhodium carbenoid intermediate, which then reacts with a nitrile. nih.gov This methodology allows for the conversion of readily accessible triazoles into more complex imidazole (B134444) derivatives. nih.gov

Table 2: Synthesis of N-Tetrafluoroethylimidazoles via Transannulation This table shows the conversion of various 4-substituted N-tetrafluoroethyl-1,2,3-triazoles into the corresponding imidazoles through a rhodium(II)-catalyzed reaction with nitriles.

| 4-Substituted Triazole Reactant | Nitrile Reactant | Resulting Imidazole Product |

| 4-Phenyl-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 2-Methyl-5-phenyl-1-(1,2,2,2-tetrafluoroethyl)-1H-imidazole |

| 4-(4-Fluorophenyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 5-(4-Fluorophenyl)-2-methyl-1-(1,2,2,2-tetrafluoroethyl)-1H-imidazole |

| 4-(4-Methoxyphenyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 5-(4-Methoxyphenyl)-2-methyl-1-(1,2,2,2-tetrafluoroethyl)-1H-imidazole |

| 4-(tert-Butyl)-1-(1,2,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Benzonitrile | 5-(tert-Butyl)-2-phenyl-1-(1,2,2,2-tetrafluoroethyl)-1H-imidazole |

| (1-(1,2,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | Acetonitrile | (2-Methyl-1-(1,2,2,2-tetrafluoroethyl)-1H-imidazol-5-yl)methanol |

The this compound scaffold is a valuable building block for a wide array of heterocyclic compounds beyond those accessible through its corresponding azide. The aniline moiety provides a nucleophilic nitrogen and an activated aromatic ring that can participate in numerous classical and modern heterocycle-forming reactions. msu.edu

The aniline functionality is central to many named reactions that generate fused heterocyclic systems. For example, reactions such as the Skraup or Doebner-von Miller synthesis can be employed to construct quinoline (B57606) rings, while the Friedländer synthesis provides access to quinolines from o-aminoaryl aldehydes or ketones. The Paal-Knorr synthesis, reacting the aniline with a 1,4-dicarbonyl compound, can be used to form substituted pyrroles. anilmishra.name

More contemporary methods also leverage the aniline core. Three-component benzannulation reactions, for instance, can synthesize substituted meta-hetarylanilines from 1,3-diketones, an amine, and acetone. beilstein-journals.orgnih.gov In these reactions, the aniline acts as the amine component, leading to the formation of a new, highly substituted aniline derivative in a (3 + 3) cyclization manner. nih.gov The presence of the electron-withdrawing tetrafluoroethyl group on the aniline starting material can influence the regioselectivity and efficiency of these cyclization reactions. The versatility of the aniline scaffold, combined with the unique electronic properties imparted by the fluoroalkyl substituent, makes this compound a key intermediate for accessing diverse and novel heterocyclic structures for various applications. acs.orgorganic-chemistry.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-(1,2,2,2-Tetrafluoroethyl)aniline, offering a detailed view of the hydrogen, carbon, and fluorine nuclei within the molecule.

Comprehensive ¹H NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the protons on the aromatic ring and the tetrafluoroethyl group. The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing tetrafluoroethyl group (-CF₂CF₂H). The amino group generally causes an upfield shift (to lower ppm values) of the ortho and para protons due to its resonance effect. wisc.edu Conversely, the tetrafluoroethyl group will deshield nearby protons. The proton of the -CF₂H group is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine atoms. For instance, in a related compound, 1-azido-1,1,2,2-tetrafluoroethane, the proton of the CF₂H group appears as a triplet of triplets at δ 6.68 ppm with coupling constants J = 52.4 and 4.6 Hz. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| -CF₂H | ~6.7 | tt | J(H,F) ≈ 52, J(H,F) ≈ 4.5 |

| -NH₂ | Broad singlet | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Detailed ¹³C NMR Investigations

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The aromatic carbons typically resonate in the region of δ 110-150 ppm. The carbon attached to the amino group (C-3) is expected to be shielded, appearing at a lower chemical shift compared to the unsubstituted aniline (B41778). mdpi.com In contrast, the carbon attached to the tetrafluoroethyl group (C-1) will be deshielded. The carbons of the tetrafluoroethyl group will exhibit characteristic splitting patterns due to coupling with the fluorine atoms. For example, the -CF₂H carbon in a similar structure shows a triplet of triplets with large C-F coupling constants. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | ~140-150 |

| Aromatic C-CF₂CF₂H | ~130-140 |

| Other Aromatic C | ~115-130 |

| -C F₂CF₂H | ~110-120 (tt) |

| -CF₂C F₂H | ~105-115 (tt) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Advanced ¹⁹F NMR for Fluorine Environments and Quantification

¹⁹F NMR is a highly sensitive technique for probing the fluorine environments within this compound. scholaris.caaiinmr.com The spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₂H groups. The signal for the -CF₂- group adjacent to the aromatic ring will likely appear as a triplet, due to coupling with the two fluorine atoms of the neighboring -CF₂H group. The signal for the -CF₂H group will appear as a doublet of triplets, due to coupling with the proton and the two fluorine atoms of the adjacent -CF₂- group. For instance, in 1-azido-1,1,2,2-tetrafluoroethane, the -CF₂- group appears as a triplet of doublets around δ -98.9 ppm and the -CF₂H group as a doublet of triplets around δ -137.3 ppm. nih.gov The large chemical shift range of ¹⁹F NMR allows for clear separation of these signals. aiinmr.com

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -F ₂- | ~ -99 | td | J(F,F) ≈ 8, J(F,H) ≈ 4.5 |

| -CF ₂H | ~ -137 | dt | J(F,H) ≈ 52, J(F,F) ≈ 8 |

Note: Chemical shifts are referenced to a standard, commonly CFCl₃. The values are illustrative and can vary.

Application of Two-Dimensional NMR Techniques for Structural Elucidation and Interactions

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. sdsu.edu It would show correlations between adjacent aromatic protons and between the proton of the -CF₂H group and the fluorine atoms if a ¹H-¹⁹F COSY is performed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is crucial for connecting the tetrafluoroethyl substituent to the correct position on the aniline ring by observing correlations between the protons of the ethyl group and the aromatic carbons, and between the aromatic protons and the carbons of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. harvard.edu NOESY can help to confirm the spatial proximity of protons on the aromatic ring and the tetrafluoroethyl group. HOESY, a heteronuclear version, can reveal spatial relationships between the fluorine atoms and the protons on the aromatic ring, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in this compound. uobasrah.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. scispace.com

N-H Stretching: The amino group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. orientjchem.org

C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-H stretching of the -CF₂H group will also be present in this region.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the range of 1250-1360 cm⁻¹.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the tetrafluoroethyl group will be prominent in the region of 1000-1400 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the region of 690-900 cm⁻¹ can provide information about the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1360 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 |

Raman Spectroscopy

The key vibrational modes for this compound would include:

N-H Vibrations: The amine group would exhibit stretching vibrations.

Aromatic Ring Vibrations: The benzene ring has several characteristic modes, including C-H stretching and ring breathing vibrations. Aromatic C-C stretching bands are also prominent. iiconservation.org

C-F and C-C Vibrations: The tetrafluoroethyl substituent would contribute bands related to C-F stretching and the C-C backbone of the ethyl group.

Phenylalanine Residues: Phenylalanine shows a strong band around 1000 cm-1 which is not sensitive to conformational protein changes. horiba.com

The positions of these bands can be sensitive to the local molecular environment and intermolecular interactions, such as hydrogen bonding involving the amine group. horiba.com

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | ~3300-3500 | Typically appears as one or two bands. |

| Aromatic Ring | C-H Stretch | ~3000-3100 | Characteristic of sp² C-H bonds. |

| Aromatic Ring | C=C Stretch (Breathing Modes) | ~1580-1620 and ~990-1010 | Strong, sharp bands are characteristic of the phenyl ring. iiconservation.org |

| Tetrafluoroethyl Group | C-F Stretch | ~1000-1400 | Strong absorptions due to high electronegativity of fluorine. |

| Alkyl Chain | C-C Stretch | ~800-1200 | Relates to the bond between the ring and the ethyl group. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide structural information through analysis of fragmentation patterns. libretexts.org The molecular formula is C₈H₇F₄N, corresponding to a monoisotopic mass of approximately 193.056 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, typically through electron impact (EI), a molecular ion (M⁺·) is formed. libretexts.org This high-energy radical cation is prone to fragmentation. libretexts.org The analysis of these fragments helps in elucidating the molecule's structure. Due to the stability of the aromatic ring, a strong molecular ion peak is expected. arizona.edu

Common fragmentation pathways for this molecule would likely include:

Alpha Cleavage: Breakage of the C-C bond between the aromatic ring and the tetrafluoroethyl group, which is a common fragmentation point adjacent to an aromatic system.

Loss of Fluorine: Sequential loss of fluorine atoms or HF from the tetrafluoroethyl group.

Aniline Ring Fragmentation: Cleavage of the aromatic ring itself, though this often requires higher energy.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur. libretexts.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₈H₇F₄N]⁺· | Molecular Ion (Parent Ion) | 193 |

| [C₇H₆F₂N]⁺ | Loss of CHF₂ radical | 142 |

| [C₆H₆N]⁺ | Loss of ·CF₂CHF₂ | 92 |

| [C₆H₅]⁺ | Loss of ·NH₂ and ·C₂HF₄ | 77 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. libretexts.orglibretexts.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the aniline chromophore. Aniline itself typically displays two primary absorption bands in the UV region. researchgate.netresearchgate.net These correspond to π→π* transitions of the benzene ring. The presence of the amino group (-NH₂) as an auxochrome and the tetrafluoroethyl group influences the energy of these transitions and thus the position of the absorption maxima (λmax). hnue.edu.vn

The expected transitions are:

π→π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. For aniline, these occur around 230 nm and 280-290 nm. researchgate.netresearchgate.netresearchgate.net The tetrafluoroethyl substituent may cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.

n→π Transitions:* This involves the transition of a non-bonding electron from the nitrogen atom of the amine group to a π* antibonding orbital of the ring. libretexts.org These transitions are typically of lower intensity and can sometimes be obscured by the stronger π→π* bands.

The solvent environment can also significantly impact the UV-Vis spectrum, causing shifts in λmax, a phenomenon known as solvatochromism. ajrsp.com

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Typical λmax for Aniline Chromophore (nm) | Description |

|---|---|---|

| π → π | ~230-240 | High-energy transition within the benzene ring (S₀ → S₂). researchgate.netresearchgate.net |

| π → π | ~280-290 | Lower-energy transition of the benzene ring (S₀ → S₁). researchgate.netresearchgate.net |

| n → π | >300 | Low-intensity transition involving the nitrogen lone pair. libretexts.org Often appears as a shoulder on the main π→π band. |

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations. researchgate.net It is particularly sensitive to bonds involving hydrogen, such as O-H, C-H, and N-H. metrohm.com For this compound, NIR could be employed for the non-destructive analysis and quantification of the amine and aromatic C-H functional groups. The spectra are typically recorded in the 4000 to 10,000 cm⁻¹ (1000 to 2500 nm) range. mdpi.com While specific data for this compound is unavailable, the technique is well-suited for monitoring its presence in various matrices. metrohm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk By measuring the diffraction pattern of X-rays scattered by a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. arizona.edu

Although no published crystal structure for this compound has been identified in the searched literature, a crystallographic analysis would provide invaluable data, including:

Molecular Conformation: The exact geometry of the molecule in the solid state, including the torsional angles defining the orientation of the tetrafluoroethyl group relative to the plane of the aniline ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Crystal Packing and Intermolecular Interactions: Information on how the molecules are arranged in the unit cell of the crystal. This would reveal details about intermolecular forces, such as hydrogen bonds formed between the amine group of one molecule and the nitrogen or fluorine atoms of a neighboring molecule, as well as potential π-π stacking interactions between aromatic rings. cam.ac.uk

Such data is crucial for understanding the structure-property relationships of the compound and for computational modeling studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 3-(1,2,2,2-Tetrafluoroethyl)aniline. unipd.itnih.gov These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including geometries, energies, and electronic characteristics. unipd.itcityu.edu.hk

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. cdnsciencepub.com It has been successfully applied to various aniline (B41778) derivatives to investigate their properties. afit.edu DFT calculations for this compound would typically involve functionals like B3LYP or B3PW91, which have shown good performance for organic molecules. cdnsciencepub.comresearchgate.net These calculations can provide optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, a DFT study on similar aniline derivatives has been used to correlate calculated properties with experimental pKa values. afit.edu

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. unipd.it Methods like Hartree-Fock (HF) are often used, sometimes with corrections for electron correlation. cityu.edu.hkafit.edu For aniline and its derivatives, ab initio calculations have been employed to determine geometric parameters such as bond lengths and angles, as well as the out-of-plane angle of the amino group. afit.edu These methods provide a fundamental understanding of the molecule's three-dimensional structure.

| Parameter | Description | Typical Ab Initio Method |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | HF/6-311G |

| Bond Angles | The angle formed between three atoms across at least two bonds. | HF/6-311G |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | HF/6-311G |

| Out-of-Plane Angle | The angle at which the amino group lies relative to the plane of the phenyl ring. | HF/6-311G |

Table 1: Examples of Electronic and Geometric Parameters Determined by Ab Initio Methods. This table illustrates the types of parameters that can be calculated using ab initio methods, with a typical method used for such calculations in aniline derivatives. afit.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. masterorganicchemistry.comepa.gov The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of molecular stability. researchgate.net For aromatic compounds like anilines, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the amino group, while the LUMO is a π*-antibonding orbital. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. masterorganicchemistry.com Computational methods like DFT are commonly used to calculate the energies of these frontier molecular orbitals. researchgate.netchemrxiv.org

The electron transfer properties of this compound can be elucidated through computational analysis. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species and its propensity to donate or accept electrons. The tetrafluoroethyl group, being strongly electron-withdrawing, is expected to significantly influence these properties compared to unsubstituted aniline.

The distribution of electron density within the this compound molecule can be quantified by calculating atomic partial charges. rsc.org Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are often employed for this purpose. epa.govrsc.org These charges help in identifying the electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amino group is expected to be a primary nucleophilic center, while the carbon atoms attached to the fluorine atoms will be highly electrophilic. This information is vital for understanding and predicting the molecule's reaction mechanisms.

| Atom/Group | Expected Partial Charge | Implication |

| Amino Group (NH2) | Negative | Nucleophilic center |

| Phenyl Ring Carbons | Varied | Influenced by substituents |

| Tetrafluoroethyl Group (CF2CF2H) | Carbon atoms are positive | Electrophilic centers |

Table 2: Expected Atomic Partial Charges and Their Implications. This table provides a qualitative prediction of the partial charge distribution in this compound and its effect on reactivity.

Conformational Analysis and Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comscielo.org.mx For this compound, the rotation around the C-C bond of the ethyl group and the C-N bond of the aniline group are of particular interest. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. ethz.chmdpi.com This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar fluorinated compounds have shown that the presence of fluorine atoms can significantly bias the conformational preferences. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of chemical reactions involving substituted anilines. beilstein-journals.orgacs.orgresearchgate.netnih.gov These methods allow for the exploration of various possible reaction pathways, the identification of transient intermediates and transition states, and the determination of the most likely mechanism. acs.orgejpmr.com For instance, in oxidation reactions of substituted anilines, computational studies have been pivotal in distinguishing between different mechanisms, such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). acs.orgresearchgate.netnih.gov Similarly, the mechanisms of intramolecular radical additions and Schiff base formation involving aniline derivatives have been successfully mapped out using computational approaches. beilstein-journals.orgejpmr.comnih.gov

A cornerstone of computational reaction mechanism analysis is the mapping of the potential energy surface (PES). libretexts.orgwikipedia.org A PES is a multidimensional surface that describes the potential energy of a collection of atoms as a function of their spatial arrangement. libretexts.orgwikipedia.org By calculating the energy for numerous geometric configurations, a landscape of the reaction emerges, revealing valleys that correspond to stable reactants, products, and intermediates, and mountain passes that represent transition states. libretexts.org

The transition state is a critical point on the PES, representing the highest energy barrier along the lowest energy path from reactants to products. libretexts.org Its structure is a saddle point, a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. wikipedia.org Computational methods are employed to locate these transition structures, and their geometries provide crucial information about the bond-breaking and bond-forming processes during the reaction. dtu.dk For example, studies on reactions of substituted anilines have computationally identified transition state structures for processes like hydrogen abstraction and intramolecular cyclization. acs.orgnih.govmdpi.com The analysis of these structures helps in understanding the electronic and steric factors that govern the reaction's feasibility. mdpi.com

Once the reactants, products, and transition states are identified on the potential energy surface, computational chemistry can be used to calculate important kinetic parameters, such as activation barriers (activation energies) and reaction rate constants. beilstein-journals.orgresearchgate.netnih.gov The activation energy (ΔG‡) is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. beilstein-journals.org

Transition State Theory (TST) is often used to calculate the rate constant (k) from the activation free energy. dtu.dk The Arrhenius equation, which relates the rate constant to the activation energy and temperature, can also be employed in conjunction with computational results. beilstein-journals.orgnih.gov For example, computational studies on the intramolecular radical addition to substituted anilines have successfully benchmarked calculated rate constants against experimental values, demonstrating the accuracy of modern computational methods. beilstein-journals.orgnih.gov These calculations often require sophisticated theoretical levels and consideration of solvent effects to achieve high accuracy. beilstein-journals.orgresearchgate.net

Below is a representative table illustrating the type of data that can be generated from such computational studies on substituted anilines.

| Reaction / Substituent | Computational Method | Calculated Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) | Reference |

| 5-exo cyclization of hexenyl radical | PW6B95-D3/QZVP//TPSS-D3/def2-TZVP | 6.85 | 2.2 x 10⁵ (at 25°C) | beilstein-journals.org |

| Oxidation by ClO₂ (p-methylaniline) | B3LYP/6-311+G(d,p) | Lower than p-nitroaniline | Faster than p-nitroaniline | researchgate.net |

| Oxidation by Ferrate(VI) (Aniline) | DFT | Intermediate activation free-energy barrier | - | acs.orgnih.gov |

This table is illustrative and provides examples of data from computational studies on related aniline compounds.

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in many chemical and biological processes. chemrxiv.orgnih.gov Computational chemistry offers a powerful means to predict the energy barriers associated with HAT reactions. rsc.orgresearchgate.netnih.gov For substituted anilines, the HAT mechanism is particularly relevant in oxidation reactions, where a hydrogen atom is abstracted from the amino group. acs.orgnih.gov

DFT calculations are widely used to compute the activation energies for HAT. acs.orgnih.govrsc.org These calculations can reveal how substituents on the aniline ring influence the stability of the resulting radical and, consequently, the height of the HAT barrier. nih.gov For instance, studies on the oxidation of substituted anilines by ferrate(VI) have shown that the reaction proceeds via a HAT mechanism and that the nature of the substituent significantly impacts the reaction. acs.orgnih.gov Machine learning models, trained on large datasets of DFT-computed HAT barriers, are also emerging as a rapid and accurate tool for predicting these values. chemrxiv.orgrsc.orgresearchgate.net

Structure-Property Relationship Studies (e.g., substituent effects on pKa)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or electronic features of a molecule with its macroscopic properties. afit.edujournaleras.comjournaleras.com A key property for anilines is their basicity, quantified by the pKa of their conjugate acid. The pKa is strongly influenced by substituents on the aromatic ring. afit.eduresearchgate.netresearchgate.net

Computational methods can be used to calculate various molecular descriptors, such as atomic charges, bond lengths, and electrostatic potentials, which can then be correlated with experimental pKa values. afit.edujournaleras.comacs.orgresearchoutreach.org For substituted anilines, it has been shown that electron-withdrawing groups, like the tetrafluoroethyl group, decrease the electron density on the nitrogen atom, thereby reducing the basicity and lowering the pKa. afit.eduresearchgate.net Conversely, electron-donating groups increase the pKa. afit.eduresearchgate.net

Studies have demonstrated strong correlations between calculated parameters and experimental pKa values for a series of substituted anilines. afit.eduresearchgate.netresearchgate.net For example, a linear relationship is often observed between the Hammett substituent constant (σ) and the pKa. researchgate.netresearchgate.netacs.org Ab initio calculations of properties like the C-N bond length and the out-of-plane angle of the amino group have also been successfully correlated with pKa. afit.edujournaleras.com

The table below presents a hypothetical QSPR study for a series of substituted anilines, illustrating the correlation between a calculated descriptor and the experimental pKa.

| Substituent (para-) | Hammett Constant (σp) | Calculated N Atom Charge (a.u.) | Experimental pKa | Reference |

| -NH₂ | -0.66 | -0.85 | 6.08 | afit.edu |

| -OCH₃ | -0.27 | -0.82 | 5.29 | afit.edu |

| -CH₃ | -0.17 | -0.81 | 5.08 | afit.edu |

| -H | 0.00 | -0.80 | 4.58 | afit.edu |

| -Cl | 0.23 | -0.78 | 3.98 | afit.edu |

| -CN | 0.66 | -0.75 | 1.74 | afit.edu |

| -NO₂ | 0.78 | -0.74 | 1.00 | afit.edu |

This table is based on data for representative substituted anilines from the literature and serves to illustrate the structure-property relationship. afit.eduresearchgate.net

Advanced Research Applications of 3 1,2,2,2 Tetrafluoroethyl Aniline Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

3-(1,2,2,2-Tetrafluoroethyl)aniline and its derivatives have emerged as crucial building blocks in the field of organic synthesis. Their unique structural features, particularly the presence of the tetrafluoroethyl group, make them valuable precursors for constructing complex molecules with potential applications in various scientific domains.

Precursors for Novel Heterocyclic Compounds

The aniline (B41778) moiety of this compound provides a reactive handle for the construction of a wide array of heterocyclic compounds. nih.govnorthwestern.edu Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of the tetrafluoroethyl group can impart unique properties to these ring systems. For instance, fluorinated anilines can be utilized in the synthesis of fluorinated 1,2,3-triazoles, a class of compounds with recognized potential in drug discovery. researchgate.net The synthesis of these triazoles can be achieved through various methods, including "click" chemistry, which involves the reaction of an azide (B81097) with an alkyne. nih.govnih.gov The resulting N-tetrafluoroethyl substituted triazoles are stable compounds that can be readily purified. nih.gov

Furthermore, derivatives of this compound can serve as precursors for other heterocyclic systems. For example, they can be used to synthesize quinoline-1,2,3-triazole-aniline hybrids, which have been investigated for their potential biological activities. mdpi.com The synthesis of such complex heterocyclic structures often involves multi-step reaction sequences, where the fluorinated aniline derivative acts as a key intermediate. The electron-withdrawing nature of the tetrafluoroethyl group can influence the reactivity of the aniline ring, sometimes necessitating modified reaction conditions compared to their non-fluorinated counterparts. researchgate.net

Intermediates in Divergent Synthetic Pathways

The versatility of this compound derivatives extends to their role as intermediates in divergent synthetic strategies. This allows for the creation of a diverse library of compounds from a single starting material. The amino group can be readily transformed into a variety of other functional groups, paving the way for a multitude of chemical modifications. For instance, the aniline can be diazotized and subsequently subjected to reactions like the Balz-Schiemann reaction to introduce a fluorine atom at a specific position on the aromatic ring. sci-hub.se

Moreover, the aniline functionality can undergo N-alkylation or N-acylation to produce a range of substituted aniline derivatives. These derivatives can then be employed in various coupling reactions to construct more elaborate molecular architectures. The ability to systematically modify the structure of these intermediates is crucial for developing structure-activity relationships in medicinal chemistry and for fine-tuning the properties of functional materials. nih.gov

Scaffold Design in Medicinal Chemistry Research and Drug Discovery

The this compound scaffold has garnered significant attention in medicinal chemistry due to the unique properties conferred by the tetrafluoroethyl group. muni.cz This moiety can profoundly influence the pharmacological profile of a drug candidate, making it a valuable tool in the design of novel therapeutic agents. ontosight.ainih.govacs.orgnih.govjst.go.jpmdpi.com

Impact of Tetrafluoroethyl Moiety on Pharmacological Properties (e.g., lipophilicity, metabolic stability, binding affinity)

The introduction of a tetrafluoroethyl group can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. sci-hub.se By strategically placing a tetrafluoroethyl group on a drug molecule, medicinal chemists can block sites of metabolic oxidation, thereby increasing the drug's half-life and improving its bioavailability. ontosight.ai

Binding Affinity: The tetrafluoroethyl group can influence a drug's binding affinity for its target protein through various non-covalent interactions. These can include favorable interactions with specific amino acid residues in the binding pocket. The electronic effects of the fluorine atoms can also modulate the acidity or basicity of nearby functional groups, which can be critical for optimal binding. nih.govacs.orgnih.govjst.go.jp For example, in a series of cholesteryl ester transfer protein (CETP) inhibitors, a 3-(1,1,2,2-tetrafluoroethoxy) substituent on the aniline ring was found to be one of the most potent. acs.org

Interactive Table: Impact of Tetrafluoroethyl Moiety on Physicochemical Properties

| Property | General Impact of Tetrafluoroethyl Group | Reference |

| Lipophilicity | Generally increases | nih.govjst.go.jp |

| Metabolic Stability | Generally increases due to strong C-F bonds | ontosight.ai |

| Binding Affinity | Can increase or decrease depending on the specific target interactions | acs.orgnih.govjst.go.jp |

| pKa | Can be lowered (increased acidity) due to the electron-withdrawing nature of fluorine | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. mdpi.com The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs allow researchers to identify key structural features required for potency and selectivity. nih.gov

Derivatives of this compound are valuable tools for SAR studies. mdpi.com By synthesizing a series of analogs with variations in the substitution pattern on the aniline ring or modifications of the tetrafluoroethyl group itself, medicinal chemists can probe the specific interactions between the drug candidate and its biological target. For example, in the development of inhibitors for chitin (B13524) synthesis, SAR studies revealed that the hydrophobicity of substituents on the phenyl moiety was a crucial factor for larvicidal activity. jst.go.jp

Design of Analogs for Specific Biological Target Modulation

The this compound scaffold provides a versatile platform for this type of molecular design. beilstein-journals.org For instance, if SAR studies indicate that a specific region of the molecule interacts with a hydrophobic pocket in the target protein, analogs with more lipophilic substituents can be synthesized. Conversely, if a hydrogen bond interaction is desired, functional groups capable of forming such bonds can be introduced. The ability to fine-tune the properties of the molecule by modifying the this compound core is a powerful strategy for developing drugs that can effectively and selectively modulate the activity of their biological targets. mdpi.com

Applications in Materials Science

The unique properties imparted by the tetrafluoroethyl group make derivatives of this compound attractive building blocks for new materials. The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance thermal stability, chemical resistance, and introduce specific electronic characteristics.

Development of Fluorinated Polymers and Functional Materials

The incorporation of fluorinated monomers, such as derivatives of this compound, into polymer chains can lead to materials with a unique combination of properties. mdpi.com These properties include excellent chemical resistance, low surface energy, and high thermal stability, owing to the strength of the C-F bond (485 kJmol-1). mdpi.com The introduction of fluorine can also create polymers with intrinsic microporosity, which are useful for applications like the adsorption of organic contaminants. dergipark.org.tr

For instance, fluorinated anilines are used as precursors in the synthesis of polymers that can be processed from solution, a significant advantage over many insoluble porous materials. dergipark.org.tr The resulting fluoropolymers can be fabricated into various forms, such as films and fibers, expanding their applicability. dergipark.org.tr Research has shown that polymers containing fluorinated groups can exhibit increased free volume, which is beneficial for creating materials with specific separation and adsorption capabilities. nih.gov

Exploration in Optoelectronic Devices (e.g., photovoltaic cells, LEDs)

In the field of optoelectronics, fluorinated organic materials are being investigated for their potential to enhance the performance and stability of devices like photovoltaic cells and light-emitting diodes (LEDs). The introduction of fluorine atoms can influence the frontier molecular orbital energy levels of a material, which is a critical factor in the efficiency of charge separation and transport in solar cells. mdpi.com

Polymers are integral to emerging photovoltaic technologies such as dye-sensitized solar cells, perovskite solar cells, and organic solar cells. nih.gov They can function as additives to control the crystallization of perovskite films, as hole or electron transport materials, or as interface layers to reduce charge recombination. nih.gov Specifically, fluorinated aniline units have been incorporated into hole-transporting materials for perovskite solar cells. mdpi.com The position of the fluorine atom on the aniline unit can have a synergistic effect on the device's power conversion efficiency. mdpi.com While specific studies on this compound derivatives in this context are emerging, the general principle of using fluorinated anilines to tune electronic properties is well-established.

Integration into Dielectric and Electroactive Polymer Systems

Polymers with low dielectric constants (low-k) are essential for the manufacturing of high-frequency printed circuit boards and integrated circuits. researchgate.net One common strategy to lower the dielectric constant of a polymer is to introduce less polarizable groups, such as the C-F bond. researchgate.net The incorporation of fluorine can also increase the material's porosity, further reducing its dielectric constant. researchgate.net

Research into fluorinated poly(aryl ether ketones) has shown that the introduction of groups like -CF3 can increase the free volume of the polymer, leading to a lower dielectric constant and dielectric loss. nih.gov These materials also exhibit good thermal and mechanical properties. nih.gov Copolymers of aniline have also been synthesized with the aim of tuning their dielectric properties for potential applications in electronic devices. rsc.org While direct integration of this compound into these systems is a logical extension, detailed studies are part of ongoing research.

Agrochemical Research Applications

Fluorinated compounds play a significant role in the modern agrochemical industry, with applications as herbicides, fungicides, and insecticides. nih.govmdpi.com The presence of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule. researchgate.net Increased lipophilicity is particularly important for insecticides, as it facilitates their absorption through the waxy outer layers of insects. nih.gov

The synthesis of heterocyclic compounds containing fluorinated substituents is a major area of focus in agrochemical research. mdpi.com These compounds are often designed to inhibit specific enzymes in pests or pathogens. mdpi.com For example, fluorinated pyrazolecarboxamides are known to be potent fungicides. mdpi.com Aniline derivatives serve as crucial intermediates in the synthesis of these complex agrochemicals. While the specific biological activity of derivatives of this compound is an active area of investigation, the established importance of fluorinated anilines in agrochemical discovery suggests their potential as valuable synthons for new active ingredients. researchgate.net

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of fluorinated compounds like 3-(1,2,2,2-tetrafluoroethyl)aniline. Research is increasingly focused on developing methods that are not only efficient but also environmentally benign.

Key trends in this area include:

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to drive chemical reactions. For fluorinated anilines, mechanochemical oxidation has been shown to produce corresponding symmetrical azo compounds in good yields and short reaction times, avoiding the use of hazardous metal reagents. researchgate.netmdpi.com This method stands out for its reduced waste generation and unique reaction pathways. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency compared to traditional batch methods. The synthesis of heterocyclic compounds, a common application for aniline (B41778) derivatives, is increasingly being adapted to flow chemistry to create more sustainable manufacturing processes. sci-hub.se

Metal-Free Catalysis: To circumvent the economic and environmental costs associated with late transition metals like palladium, researchers are developing metal-free catalytic systems. rsc.org For instance, a metal-free, four-step domino reaction has been developed for the straightforward synthesis of functionalized ortho-fluoroanilines from simple acyclic precursors, showcasing high atom economy and selectivity. rsc.org

Green Reagents and Solvents: The use of less toxic and more sustainable reagents is a critical aspect. One-pot procedures using reagents like oxone in water-based solvent systems are being explored for the oxidation and reductive dimerization of anilines to form azoxybenzenes. nih.gov

A comparative table of sustainable synthetic methods for fluorinated anilines is presented below.

| Method | Key Advantages | Relevant Findings |

| Mechanochemistry | Solvent-free, reduced waste, short reaction times. | Oxidation of electron-poor fluorinated anilines to azobenzenes with good yields (40-55%). researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, process control. | Used for metal-free synthesis of 1,2,3-triazole derivatives from anilines. sci-hub.se |

| Domino Reactions | High atom- and cost-efficiency, high selectivity. | Metal-free synthesis of functionalized ortho-fluoroanilines with yields up to 80%. rsc.org |

| Green Reagents | Environmentally friendly, one-pot synthesis. | Successful conversion of anilines to azoxybenzene (B3421426) derivatives in moderate to good yields (61-91%). nih.gov |

Exploration of Novel Reactivity and Catalytic Transformations

The tetrafluoroethyl group significantly influences the electronic properties of the aniline ring, opening avenues for novel chemical reactions and catalytic transformations.

Current research is exploring:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. Cobalt-catalyzed C-H perfluoroalkylation of anilines using reagents like BrCF₂CF₂Br under visible light irradiation has been developed, allowing for the direct installation of the tetrafluoroethyl moiety. researchgate.net This provides a more direct route to compounds like this compound.

Domino Reactions: The development of multi-step reactions in a single pot, known as domino or cascade reactions, offers a highly efficient way to build molecular complexity. A novel domino strategy allows for the construction of the benzene (B151609) ring and the installation of both amine and fluorine groups in one operation. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis is a mild and powerful tool for activating small molecules. researchgate.net It has been used for the direct perfluoroalkylation of anilines and for enabling sp³ C-H functionalization of N-alkyl anilines, a previously elusive transformation. nih.gov

New Building Blocks: The development of new reagents containing the tetrafluoroethyl group is crucial. Zinc 1,1,2,2-tetrafluoroethanesulfinate has been introduced as a useful reagent for the oxidative tetrafluoroethylation of various organic molecules. acs.org Similarly, 1-azido-1,1,2,2-tetrafluoroethane serves as a precursor for synthesizing novel N-tetrafluoroethyl-containing heterocycles like triazoles and imidazoles through cycloaddition reactions. acs.orgnih.gov

Advanced Applications in Chemical Biology and Nanotechnology

The unique properties of fluorinated compounds—such as increased metabolic stability, binding affinity, and lipophilicity—make them highly valuable in biomedical research. researchgate.netnih.gov The combination of fluorine chemistry with nanotechnology is an emerging frontier with significant potential. nih.gov

Emerging applications include:

¹⁹F Magnetic Resonance Imaging (MRI): The absence of a natural fluorine signal in the body makes fluorinated compounds excellent contrast agents for ¹⁹F MRI. mdpi.comacs.org Nanoparticles encapsulating perfluorinated compounds are being developed as highly sensitive probes for molecular and cellular imaging. mdpi.comku.edu These nanoparticles can be designed to be colloidally stable and exhibit a strong ¹⁹F NMR signal. ku.edu

Drug Delivery and Therapeutics: The introduction of fluorine can enhance the membrane permeability and pharmacokinetic properties of drugs. acs.org Fluorinated nanoparticles are being investigated as carriers for targeted drug delivery. ku.edu For instance, fluorinated molecules combined with nanotechnology are proposed as a promising therapeutic strategy for Alzheimer's disease by inhibiting amyloid-beta peptide aggregation. nih.gov

Biosensing and Theranostics: Multifunctional nanomaterials are being developed for theranostics—the integration of diagnostics and therapy. Carbon nanomaterials, for example, can be functionalized to serve simultaneously as imaging probes, drug carriers, and photothermal agents for cancer therapy. nih.gov The incorporation of fluorinated moieties onto such platforms could further enhance their utility.

| Application Area | Role of Fluorinated Compound | Example |

| ¹⁹F MRI | Contrast Agent | Fluorinated nanoparticles for unambiguous detection and cellular imaging. mdpi.comku.edu |

| Drug Delivery | Enhanced Permeability & Targeting | Fluorinated nanoparticles designed to cross the blood-brain barrier for Alzheimer's treatment. nih.gov |

| Nanotechnology | Multifunctional Probes | Development of fluorinated nanoparticles for bimodal optical fluorescence and SIMS imaging. ku.edu |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design

The rational design of fluorinated molecules can be challenging due to the complex and sometimes unpredictable effects of fluorine substitution. acs.orgfu-berlin.de Artificial Intelligence (AI) and Machine Learning (ML) are emerging as indispensable tools to navigate this complexity.

Key integration points are:

In Silico Design and Property Prediction: Computational methods like Density Functional Theory (DFT) are used to predict the structural and electronic properties of fluorinated molecules, helping to guide synthetic efforts. cognizancejournal.comresearchgate.net These studies can predict how fluorination affects molecular stability, dipole moments, and absorption spectra. cognizancejournal.comresearchgate.net

Generative AI for De Novo Design: AI models, particularly deep learning architectures, can generate novel molecular structures with desired properties. nih.govspringernature.com These models can be trained on vast chemical datasets to learn the rules of chemical synthesis and propose new, synthesizable fluorinated compounds that are optimized for a specific biological target. youtube.com

Synthesis Planning: AI is being used to develop software that can devise synthetic routes for target molecules. By representing molecules as the result of experimental processes, generative models can propose a synthetic recipe as a direct output, ensuring the designed molecules are accessible. youtube.com

Force Field Development: Accurate molecular simulations, which are crucial for predicting binding energies and interactions, rely on precise force fields. ML is being used to develop more accurate force fields for fluorinated compounds, which is essential for improving the predictive power of computational drug design. acs.orgfu-berlin.de

Q & A

Q. What are the recommended methods for synthesizing 3-(1,2,2,2-Tetrafluoroethyl)aniline?

Answer: A common approach involves bromination of precursor fluorinated anilines. For example, bromination of 4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)aniline using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C yields brominated derivatives . Key steps include:

- Step 1: Dissolve the precursor in ethyl acetate.

- Step 2: Slowly add DBDMH suspension under controlled temperature.

- Step 3: Monitor reaction progress via TLC or HPLC.

| Reagent | Role | Conditions |

|---|---|---|

| DBDMH | Brominating agent | 20–25°C, 1 hour |

| Ethyl acetate | Solvent | Ambient pressure |

Similar protocols for fluorinated anilines emphasize inert atmospheres and purification via column chromatography .

Q. What safety precautions are critical when handling this compound?

Answer: Based on analogous fluorinated anilines (e.g., 4-(Heptafluoroisopropyl)aniline), hazards include skin/eye irritation and toxicity if inhaled or ingested . Key precautions:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation .

- Storage: Store in sealed containers at 2–8°C for stability .

| Hazard Code | Risk | Mitigation |

|---|---|---|

| H312/H332 | Harmful (skin contact/inhalation) | Use PPE and fume hoods |

| H315/H319 | Skin/eye irritation | Immediate rinsing facilities |

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR identifies fluorine environments (e.g., δ -60 to -70 ppm for CF groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 329.137 g/mol for CHFN) .

- Infrared (IR): Peaks at 3400 cm (N-H stretch) and 1100–1250 cm (C-F bonds) .

| Technique | Key Data | Purpose |

|---|---|---|

| NMR | δ 6.5–7.5 ppm (aromatic protons) | Confirm aromatic substitution |

| HRMS | m/z 329.137 [M+H] | Verify molecular formula |

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

Answer: Fluorinated anilines are sensitive to light and heat. Accelerated stability studies suggest:

- Thermal Stability: Decomposition >150°C (TGA data for analogues) .

- Photostability: Degrades under UV light; use amber glassware .

- pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases .

Recommendation: Conduct real-time stability testing at 25°C/60% RH to establish shelf life.

Q. What strategies enhance its reactivity in cross-coupling reactions?

Answer: The electron-withdrawing tetrafluoroethyl group activates the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling:

- Catalyst: Pd(PPh) or PdCl(dppf) .

- Conditions: Use aryl boronic acids in degassed THF/water (3:1) at 80°C.

- Yield Optimization: Additives like KCO improve coupling efficiency .

Note: Brominated derivatives (e.g., from ) are preferred for coupling due to better leaving-group ability.

Q. What are its emerging applications in pharmaceutical research?

Answer: Fluorinated anilines serve as intermediates in bioactive molecules:

- Anticancer Agents: Structural analogs inhibit kinase activity (e.g., flunixin derivatives) .

- PET Tracers: -labeled versions for imaging studies .

- Antiviral Compounds: Trifluoromethyl groups enhance metabolic stability .

Case Study: 2-Methyl-3-(trifluoromethyl)aniline is a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Data Contradictions and Resolution

Issue: Discrepancies in reported synthesis yields for fluorinated anilines.

Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.